molecular formula C11H11NO3 B8311525 Acetic acid 4-acryloylamino-phenyl ester

Acetic acid 4-acryloylamino-phenyl ester

Cat. No. B8311525
M. Wt: 205.21 g/mol
InChI Key: UKABTHMPCYDAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431335B2

Procedure details

To 2 (200 mg, 0.98 mmol) in 1.5 ml of MeOH in a 5 ml screw-capped vial is added 1.0 ml of 0.5 M of sodium methoxide in MeOH. The mixture is stirred at ambient temperature, and the reaction is complete in 10 min. The mixture is neutralized by addition of cation exchange resin (Dowex, 50W×8, H+) (moist pH paper). The resin is removed by filtration and washed with MeOH. The combined filtrate and wash is concentrated by rotary evaporation to yield an off-white solid (152 mg, 95%), ESI-MS (M+H)+: 164.2. 1H-NMR (acetone-d6), δ 9.15 (1H, br, NH), 7.59 (2H, d, J=9.0 Hz, NHCCH), 6.82 (2H, d, J=9.0 Hz, NHCCHCH), 6.52˜6.35 (2H, m, COCHCHH (anti to each other)), 5.70 (1H, dd, J=9.8 and 2.2 Hz, COCHCHH (syn to COCH)).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C(=O)C)=[CH:8][CH:7]=1)(=[O:4])[CH:2]=[CH2:3].C[O-].[Na+]>CO>[OH:12][C:9]1[CH:8]=[CH:7][C:6]([NH:5][C:1](=[O:4])[CH:2]=[CH2:3])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C=C)(=O)NC1=CC=C(C=C1)OC(C)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resin is removed by filtration
WASH
Type
WASH
Details
washed with MeOH
WASH
Type
WASH
Details
The combined filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.